Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester
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Overview
Description
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug development and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-component reactions (MCRs) that are efficient and atom-economical. One common method involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction is often catalyzed by iodine in ethanol solvent, providing high yields and purity .
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyrazine derivatives often involve similar multi-component reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Imidazo[1,5-a]pyrazine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis and as catalysts in various chemical reactions.
Biology: Studied for their potential as enzyme inhibitors and as probes for biological imaging.
Medicine: Investigated for their anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. These compounds often act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Another class of imidazo derivatives with similar biological activities.
Imidazo[1,2-a]pyridine: Known for their anticancer and antiviral properties.
Imidazo[1,5-a]pyridine: Used in the development of pharmaceuticals and materials.
Uniqueness
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern and the presence of the bromophenyl group, which can enhance its biological activity and chemical reactivity .
Properties
Molecular Formula |
C17H22BrN3O3 |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
tert-butyl 2-(3-bromophenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C17H22BrN3O3/c1-17(2,3)24-16(23)19-7-8-20-14(10-19)11-21(15(20)22)13-6-4-5-12(18)9-13/h4-6,9,14H,7-8,10-11H2,1-3H3 |
InChI Key |
OMEWKGMNAFZOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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